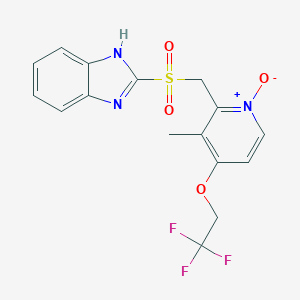

Lansoprazole Sulfone N-Oxide

Vue d'ensemble

Description

2-[[[3-Méthyl-1-oxydo-4-(2,2,2-trifluoroéthoxy)-2-pyridinyl]méthyl]sulfonyl]-1H-benzimidazole , est un dérivé du lansoprazole. Le lansoprazole lui-même est un inhibiteur de la pompe à protons (IPP) couramment utilisé pour traiter les troubles gastro-intestinaux liés à l'acidité, tels que le reflux gastro-œsophagien (RGO) et les ulcères peptiques. La forme sulfone N-oxyde représente une modification du composé parent, qui pourrait avoir un impact sur ses propriétés pharmacologiques .

Méthodes De Préparation

Voies de synthèse : La voie de synthèse de la sulfone de lansoprazole N-oxyde consiste à introduire un groupe N-oxyde sur le cycle pyridine du lansoprazole. Les conditions réactionnelles et les réactifs spécifiques sont brevetés, mais la transformation se produit probablement par oxydation de l'azote pyridine à l'aide d'un agent oxydant.

Production industrielle : Les méthodes de production à l'échelle industrielle de la sulfone de lansoprazole N-oxyde ne sont pas largement divulguées. Elle est généralement synthétisée dans des laboratoires spécialisés ou des milieux de recherche.

Analyse Des Réactions Chimiques

Oxidation Reactions

Lansoprazole Sulfone N-Oxide is primarily formed through further oxidation of lansoprazole or its intermediates. Key findings include:

Reagents and Conditions

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂), peracetic acid, and m-chloroperbenzoic acid (mCPBA) are commonly used .

-

Temperature : Reactions are typically conducted at room temperature or under mild heating (20–80°C) .

-

Solvents : Dichloromethane, ethyl acetate, or aqueous acetonitrile mixtures are employed to stabilize intermediates .

Mechanistic Insights

-

Dual Oxidation : The compound can form via sequential oxidation of lansoprazole’s sulfoxide group to sulfone and pyridine ring oxidation to N-oxide .

-

Competing Pathways : Under oxidative stress, both sulfone and N-oxide derivatives may form, requiring chromatographic or spectroscopic differentiation .

Table 1: Oxidative Degradation Products Under Stress Conditions

| Condition | Major Product | m/z Observed | Key Fragments |

|---|---|---|---|

| 2% H₂O₂, RT | This compound | 386.0769–386.0787 | 236.0355 (sulfone), 220.0539 (N-oxide) |

| Basic Hydrolysis | Lansoprazole Sulfone | 386.0772–386.0788 | 252.0301 (sulfone) |

Acidic and Neutral Conditions

-

Stability : The compound remains stable in neutral aqueous solutions but undergoes degradation in acidic environments (pH < 3), forming lansoprazole sulfide via reductive cleavage .

-

Degradation Kinetics : Half-life in 0.01 N HCl at RT is ~30 minutes, with sulfone N-oxide converting to sulfide (DP-1) as the primary degradant .

Basic Conditions

Thermal Degradation

-

Decomposition : Above 200°C, the compound undergoes thermal breakdown, releasing sulfur oxides and trifluoroethanol derivatives .

Key Challenges

-

Over-Oxidation : Excess oxidizing agents or prolonged reaction times lead to sulfone N-oxide as a major impurity .

-

Mitigation Strategies :

Research Implications

Applications De Recherche Scientifique

Lansoprazole sulfone N-oxide finds applications in several fields:

Medicine: Research into its potential as a novel PPI or other therapeutic agents.

Chemistry: Studying its reactivity and exploring new synthetic methodologies.

Biology: Investigating its effects on cellular processes.

Industry: Assessing its suitability for drug formulation or as a reference standard.

Mécanisme D'action

The precise mechanism of action for lansoprazole sulfone N-oxide remains an area of study. Like lansoprazole, it likely inhibits the H+/K±ATPase proton pump in gastric parietal cells, reducing acid secretion. Further research is needed to elucidate additional targets and pathways.

Comparaison Avec Des Composés Similaires

Si la sulfone de lansoprazole N-oxyde est unique en raison de sa fonctionnalité N-oxyde, d'autres dérivés d'IPP (par exemple, l'oméprazole, l'ésoméprazole) partagent des mécanismes similaires. Ces composés contribuent collectivement à la thérapie de suppression de l'acide.

Activité Biologique

Lansoprazole sulfone N-oxide (CAS Number: 953787-54-7) is a degradation product of lansoprazole, a proton pump inhibitor (PPI) widely used for treating gastrointestinal disorders. Understanding the biological activity of this compound is crucial due to its potential implications in pharmacology and toxicology. This article reviews the current knowledge on its biological effects, mechanisms of action, and relevant research findings.

This compound is formed through oxidative metabolism of lansoprazole. The compound exhibits distinct chemical properties that may influence its biological activity. It is essential to analyze its structural characteristics to understand its interaction with biological targets.

1. Cytoprotective Effects

Recent studies have highlighted the cytoprotective properties of lansoprazole and its metabolites, including this compound. For instance, a study demonstrated that lansoprazole protects hepatic cells from cisplatin-induced cytotoxicity through the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress . The activation of this pathway leads to the induction of various antioxidant genes, such as heme oxygenase-1 (HO1) and NAD(P)H quinone oxidoreductase-1, enhancing cell survival during oxidative challenges.

The mechanism by which this compound exerts its effects appears to be linked to the modulation of intracellular signaling pathways. Specifically, it has been shown to activate p38 mitogen-activated protein kinase (MAPK), which plays a pivotal role in the Nrf2-mediated antioxidant response . This activation not only promotes the expression of antioxidant genes but also prolongs the half-life of the Nrf2 protein, thereby enhancing its protective effects against oxidative stress.

Table 1: Summary of Key Studies on this compound

Toxicological Considerations

While the therapeutic benefits of lansoprazole are well-documented, the implications of its degradation products, including this compound, warrant careful consideration. Reports suggest that impurities may affect drug safety profiles and therapeutic outcomes . Understanding these aspects is vital for ensuring patient safety and drug efficacy.

Propriétés

IUPAC Name |

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCPAMTYJRPELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635355 | |

| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953787-54-7 | |

| Record name | Lansoprazole sulfone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953787547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANSOPRAZOLE SULFONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9YP7UA99M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.